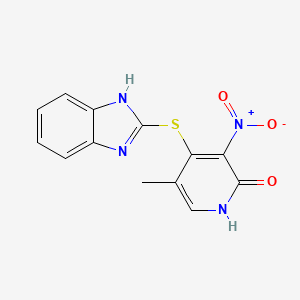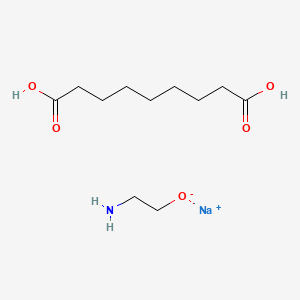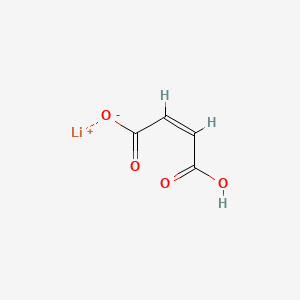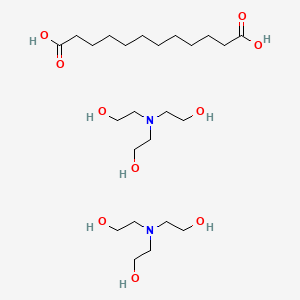
2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- is a complex organic compound that features a pyridinone core substituted with a benzimidazolylthio group, a methyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-(1H-benzimidazol-2-ylthio)benzaldehyde . This intermediate can then be further reacted with other reagents to introduce the pyridinone and nitro groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the benzimidazole ring.
Substitution: The benzimidazolylthio group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, DMSO, and acetonitrile are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzimidazole ring.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2(1H)-Pyridinone, 4-(1H-benzimidazol-2-ylthio)-5-methyl-3-nitro- is unique due to its combination of a pyridinone core with a benzimidazolylthio group and a nitro group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the nitro group can enhance its reactivity and potential as a pharmacophore.
Propriétés
Numéro CAS |
172469-85-1 |
|---|---|
Formule moléculaire |
C13H10N4O3S |
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H10N4O3S/c1-7-6-14-12(18)10(17(19)20)11(7)21-13-15-8-4-2-3-5-9(8)16-13/h2-6H,1H3,(H,14,18)(H,15,16) |
Clé InChI |
PLMDZCGWTYVBAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=O)C(=C1SC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)




